molecular formula C11H11NO5S B562607 Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide CAS No. 942047-62-3

Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Cat. No. B562607
Key on ui cas rn: 942047-62-3
M. Wt: 272.289
InChI Key: NGHIOTWSWSQQNT-FIBGUPNXSA-N
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Patent
US04483982

Procedure details

To 870 mg. (4.4 mmoles) of N-methylsaccharin and 0.95 ml. (10.89 mmoles) of methyl chloroacetate in 3 ml. of dimethylsulfoxide under nitrogen was added at the rate of 0.084 ml./minute 3.99 g. (20 mmoles) of potassium hexamethyl disilazane in 9.98 ml. of dimethylsulfoxide.
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Quantity
10.89 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:3]1(=[O:5])=[O:4].Cl[CH2:15][C:16]([O:18][CH3:19])=[O:17].C[Si](C)(C)N[Si](C)(C)C.[K]>CS(C)=O>[OH:13][C:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[S:3](=[O:5])(=[O:4])[N:2]([CH3:1])[C:15]=1[C:16]([O:18][CH3:19])=[O:17] |f:2.3,^1:28|

Inputs

Step One
Name
Quantity
4.4 mmol
Type
reactant
Smiles
CN1S(=O)(=O)C2=CC=CC=C2C1=O
Step Two
Name
Quantity
10.89 mmol
Type
reactant
Smiles
ClCC(=O)OC
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483982

Procedure details

To 870 mg. (4.4 mmoles) of N-methylsaccharin and 0.95 ml. (10.89 mmoles) of methyl chloroacetate in 3 ml. of dimethylsulfoxide under nitrogen was added at the rate of 0.084 ml./minute 3.99 g. (20 mmoles) of potassium hexamethyl disilazane in 9.98 ml. of dimethylsulfoxide.
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Quantity
10.89 mmol
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[S:3]1(=[O:5])=[O:4].Cl[CH2:15][C:16]([O:18][CH3:19])=[O:17].C[Si](C)(C)N[Si](C)(C)C.[K]>CS(C)=O>[OH:13][C:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[S:3](=[O:5])(=[O:4])[N:2]([CH3:1])[C:15]=1[C:16]([O:18][CH3:19])=[O:17] |f:2.3,^1:28|

Inputs

Step One
Name
Quantity
4.4 mmol
Type
reactant
Smiles
CN1S(=O)(=O)C2=CC=CC=C2C1=O
Step Two
Name
Quantity
10.89 mmol
Type
reactant
Smiles
ClCC(=O)OC
Step Three
Name
Quantity
20 mmol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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